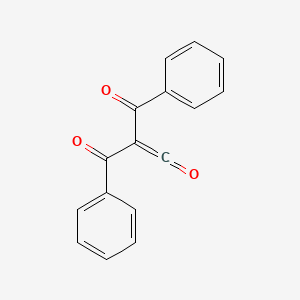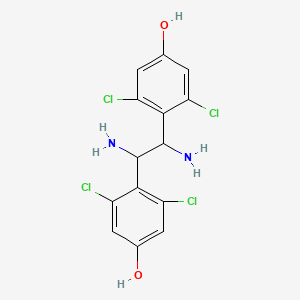
Phenol, 4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] is a complex organic compound characterized by the presence of phenol groups substituted with chlorine atoms and linked through a diaminoethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] typically involves the reaction of 3,5-dichlorophenol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis-: Similar structure but without chlorine substitution, used in different chemical applications.
Uniqueness
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential antimicrobial activity. This sets it apart from other similar compounds and expands its range of applications.
Propriétés
Numéro CAS |
82772-92-7 |
|---|---|
Formule moléculaire |
C14H12Cl4N2O2 |
Poids moléculaire |
382.1 g/mol |
Nom IUPAC |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl4N2O2/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18/h1-4,13-14,21-22H,19-20H2 |
Clé InChI |
QFAANAZLFLSJEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
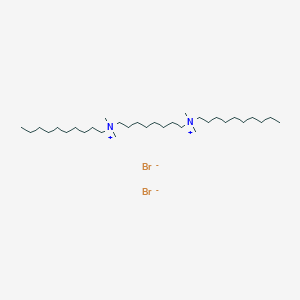
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
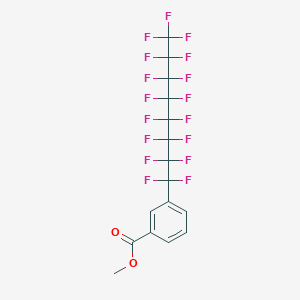
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
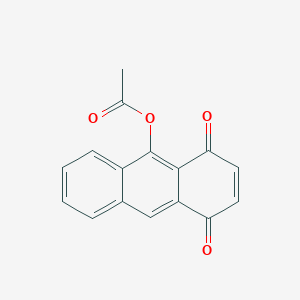

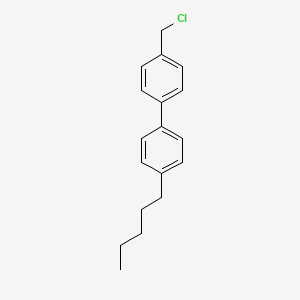
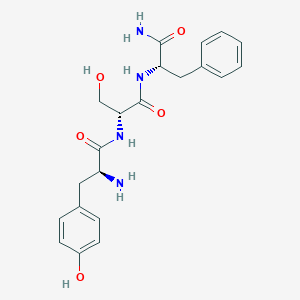
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
